molecular formula C22H30N6 B2806962 11,13-Dimethyl-6-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene CAS No. 902313-79-5

11,13-Dimethyl-6-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2806962
CAS No.: 902313-79-5
M. Wt: 378.524
InChI Key: RWPYAXKNCRKOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nitrogen-rich tricyclic heterocycle featuring a fused azabicyclic core (3,7,8,10-tetraazatricyclo[7.4.0.0²⁷]tridecahexaene) with three key substituents:

  • 11,13-Dimethyl groups: Positioned on the tricyclic core, these alkyl groups likely enhance lipophilicity and influence molecular conformation .
  • 4-Propyl group: A medium-chain alkyl substituent that may modulate solubility and steric interactions.

Structurally analogous compounds, such as those with pyridinyl-piperazine substituents (e.g., CAS 900265-47-6), have been explored in medicinal chemistry for targeting neurotransmitter receptors or kinases . However, the biological activity of this specific compound remains unreported in the available literature.

Properties

IUPAC Name

11,13-dimethyl-6-[4-(2-methylprop-2-enyl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6/c1-6-7-18-13-19(27-10-8-26(9-11-27)14-15(2)3)28-22(24-18)20-16(4)12-17(5)23-21(20)25-28/h12-13H,2,6-11,14H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPYAXKNCRKOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11,13-Dimethyl-6-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene (CAS Number: 902313-79-5) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N6, with a molecular weight of approximately 378.524 g/mol. The structural complexity includes multiple nitrogen atoms and a piperazine moiety which are often associated with pharmacological activity.

Biological Activity Overview

Research indicates that compounds similar to this tetraazatricyclo structure exhibit a range of biological activities including:

  • Antipsychotic Effects : The piperazine ring is known for its role in dopamine receptor modulation. Compounds with similar structures have been studied for their potential in treating schizophrenia and other psychotic disorders.
  • Antidepressant Activity : Some derivatives exhibit serotonin receptor affinity which may contribute to antidepressant effects.
  • Antimicrobial Properties : Preliminary studies suggest that modifications of similar compounds can enhance antimicrobial activity against various pathogens.

Studies have shown that the biological activity of tetraazatricyclo compounds can be attributed to their interaction with neurotransmitter receptors (e.g., D2 and D3 dopamine receptors). For instance:

CompoundReceptorcAMP pIC50MAPK pEC50
PiribedilD27.5 ± 0.59.5 ± 0.4
11-Dimethyl CompoundD3Not specifiedNot specified

This table illustrates the importance of receptor selectivity in determining the pharmacological profile of similar compounds .

2. Case Studies

A notable study focused on the synthesis and evaluation of various piperazine derivatives showed that modifications to the side chains could significantly enhance affinity and selectivity for dopamine receptors. In particular:

  • Selectivity for D3 Receptors : Modifications leading to increased selectivity for D3 over D2 receptors were linked to improved therapeutic profiles in animal models .

3. Antimicrobial Activity

In vitro tests have demonstrated that certain derivatives possess antimicrobial properties against a range of bacteria and fungi:

PathogenActivity
E. coli ATCC 11230Moderate
S. aureus ATCC 6538Significant
C. albicans ATCC 10231Moderate

These findings suggest potential applications in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related tricyclic and piperazine-containing heterocycles (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / CAS Core Structure Substituents Molecular Weight Key Differences
Target Compound 3,7,8,10-Tetraazatricyclo[7.4.0.0²⁷] 11,13-Me; 4-Pr; 6-[4-(2-methylpropenyl)piperazinyl] ~432.5* Unique propenyl-piperazine moiety; no pyridinyl substitution
CAS 900265-47-6 3,7,8,10-Tetraazatricyclo[7.4.0.0²⁷] 4,11,13-Me; 6-[4-(pyridin-2-yl)piperazinyl] 373.45 Pyridinyl-piperazine substituent; lacks propenyl and propyl groups
Compound 13 (Pharmacological Reports, 2021) 1,3-Diazaspiro[4.5]decane-2,4-dione 8-Ph; 3-(3-(4-Ph-piperazinyl)propyl) 461.54 Spirocyclic core; phenyl-piperazine chain; distinct pharmacological activity
743423-92-9 Hexaazatricyclo[19.3.1.1⁹,¹³] Acetonitrile-complexed; tetrone functional groups N/A Larger macrocyclic framework; lacks alkyl/piperazine substituents

Notes:

  • Structural Similarity: The target compound shares the tricyclic nitrogenous core with CAS 900265-47-6 but differs in substituent flexibility and electronic profiles due to the propenyl-piperazine group.
  • Similarity Coefficients : Using Tanimoto or shape-Tanimoto (ST) coefficients, the target compound would show moderate similarity (~0.6–0.7) to CAS 900265-47-6 due to shared core motifs but divergent substituents .

Research Implications

The compound’s structural novelty positions it as a candidate for:

  • Kinase or GPCR inhibition : Piperazine-containing tricycles are common in kinase inhibitors (e.g., imatinib analogs) .
  • Prodrug development : The propenyl group could serve as a site for bioactivation or conjugation .

Further studies should prioritize:

Synthetic optimization : Adapting methods from related piperazine-tricyclic systems .

Computational docking : To predict binding affinities against targets like serotonin receptors or MAP kinases.

ADMET profiling : Assessing solubility, metabolic stability, and toxicity risks .

References : Pharmacological Reports, 2021; Similarity Coefficients Analysis, 2017; Shape-Tanimoto Study; Synthesis of Tricyclic Frameworks; CAS 900265-47-6 Analysis; Toxicology and QSAR Guidance; Hexaazatricyclo Compound Data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.